Ethyl tetrahydro-3-furoate

Organic Synthesis Physical Chemistry Process Chemistry

Ethyl tetrahydro-3-furoate (CAS 139172-64-8), also known as ethyl oxolane-3-carboxylate, is a saturated heterocyclic ester belonging to the tetrahydrofuran class. It has a molecular formula of C₇H₁₂O₃ and a molecular weight of 144.17 g/mol.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 139172-64-8
Cat. No. B148339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl tetrahydro-3-furoate
CAS139172-64-8
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCOC1
InChIInChI=1S/C7H12O3/c1-2-10-7(8)6-3-4-9-5-6/h6H,2-5H2,1H3
InChIKeyXEQXCAOMSYMYRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Tetrahydro-3-furoate (CAS 139172-64-8): Physical and Chemical Properties Overview for Scientific Procurement


Ethyl tetrahydro-3-furoate (CAS 139172-64-8), also known as ethyl oxolane-3-carboxylate, is a saturated heterocyclic ester belonging to the tetrahydrofuran class. It has a molecular formula of C₇H₁₂O₃ and a molecular weight of 144.17 g/mol . The compound is a colorless liquid [1] and is typically supplied with a purity of 95% or higher, as noted in various supplier datasheets . It serves as a key building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds for pharmaceutical and agrochemical research [2].

Why Ethyl Tetrahydro-3-furoate Cannot Be Interchanged with Its Closest Structural Analogs


Substituting ethyl tetrahydro-3-furoate with closely related analogs such as its methyl ester (methyl tetrahydro-3-furoate) or the free acid (tetrahydro-3-furoic acid) is not a straightforward replacement. These compounds, while sharing the same tetrahydrofuran core, exhibit significantly different physical properties, including boiling point and density, which directly impact their behavior in synthetic processes and purification steps . Furthermore, the ethyl ester moiety offers distinct reactivity and steric profiles compared to the methyl ester or free acid, influencing reaction kinetics and selectivity in downstream applications such as prodrug design and complex molecule construction . The choice of the specific ester is therefore not arbitrary but dictated by the precise requirements of the target synthesis or formulation.

Quantitative Comparative Evidence for Ethyl Tetrahydro-3-furoate Differentiation


Higher Boiling Point of Ethyl Tetrahydro-3-furoate Enables Distinct Purification and Reaction Conditions Compared to Methyl Ester

Ethyl tetrahydro-3-furoate exhibits a significantly higher boiling point than its closest analog, methyl tetrahydro-3-furoate. The ethyl ester's boiling point is reported as 180.8°C at 760 mmHg , whereas the methyl ester has a boiling point of 158.8°C at 760 mmHg . This ~22°C difference in boiling point has direct implications for distillation, solvent selection, and thermal stability during synthesis and purification.

Organic Synthesis Physical Chemistry Process Chemistry

Lower Density of Ethyl Tetrahydro-3-furoate Differentiates Its Solubility and Handling Characteristics from the Free Acid

Ethyl tetrahydro-3-furoate has a substantially lower density compared to its corresponding free acid, tetrahydro-3-furoic acid. The ethyl ester's density is reported to be 1.108 ± 0.06 g/cm³ [1], while the free acid has a higher density, with values reported around 1.214 g/mL at 25°C or 1.3 ± 0.1 g/cm³ . This ~10-20% lower density for the ethyl ester can influence its miscibility with organic solvents, phase separation during aqueous work-ups, and overall handling characteristics in multi-step syntheses.

Physical Chemistry Formulation Science Solubility Studies

Increased Molecular Weight of Ethyl Tetrahydro-3-furoate Alters Its Stoichiometry and Molar Equivalents in Scale-Up Chemistry

Ethyl tetrahydro-3-furoate has a molecular weight of 144.17 g/mol , which is higher than that of its methyl ester analog, methyl tetrahydro-3-furoate (130.14 g/mol) . While this seems trivial, a ~11% increase in molecular weight directly impacts mass-based calculations for molar equivalents. When scaling up reactions, using the ethyl ester will require a proportionally larger mass of starting material to achieve the same molarity, which is a critical consideration for cost analysis and inventory management in process chemistry.

Process Chemistry Scale-Up Stoichiometry

The Ethyl Ester Moiety in Ethyl Tetrahydro-3-furoate Provides a Bulkier, More Lipophilic Protecting Group Relative to the Methyl Ester

In the context of prodrug design or as a synthetic intermediate, the ethyl ester in ethyl tetrahydro-3-furoate serves as a bulkier and more lipophilic protecting group compared to the methyl ester in methyl tetrahydro-3-furoate. This is a class-level inference based on the known physical properties of ethyl esters versus methyl esters. The increased size (van der Waals volume) and lipophilicity (calculated logP) of the ethyl group can slow ester hydrolysis by esterases, potentially extending the half-life of a prodrug in vivo or altering the physical properties of an intermediate in a multi-step synthesis, thereby affecting crystallinity, solubility, and chromatographic behavior [1].

Medicinal Chemistry Prodrug Design Protecting Group Strategy

Optimal Research and Industrial Scenarios for Selecting Ethyl Tetrahydro-3-furoate Over Analogs


Synthesis Requiring Higher Temperature Distillation or Reaction Conditions

In a multi-step organic synthesis where a higher boiling point ester is required to withstand elevated temperatures during distillation or as a solvent in a reaction, ethyl tetrahydro-3-furoate, with its boiling point of 180.8°C , is a superior choice over the more volatile methyl ester (158.8°C) . This reduces the risk of evaporative loss and ensures the compound remains in the reaction mixture.

Scenarios Demanding a More Lipophilic and Organic-Soluble Tetrahydrofuran Building Block

When a reaction sequence involves lipophilic reagents, non-polar solvents, or requires an intermediate with high organic solubility for efficient extraction, the ethyl ester variant of tetrahydro-3-furoate is preferable to the free acid. Its lower density and increased lipophilicity compared to the free acid [1] facilitate cleaner phase separations and improve the handling of the compound in typical organic chemistry workflows.

Medicinal Chemistry Programs Aiming to Modulate Esterase Lability in Prodrugs

In the design of prodrugs where a slower rate of ester hydrolysis is desired to achieve a longer half-life, the ethyl ester of tetrahydro-3-furoate is selected over the methyl ester. The ethyl group's greater steric bulk and lipophilicity are known to generally reduce the rate of enzymatic hydrolysis by esterases, making it a strategic choice for optimizing the pharmacokinetic profile of a drug candidate [2].

Scale-Up Chemistry with Stringent Cost and Stoichiometric Calculations

During the scale-up of a process from grams to kilograms, the ~11% higher molecular weight of ethyl tetrahydro-3-furoate (144.17 g/mol) relative to the methyl ester (130.14 g/mol) must be accounted for. The choice of the ethyl ester will require a proportionally larger mass to achieve the same molar equivalent, impacting raw material procurement costs and logistics, which is a critical consideration for process chemists and procurement managers.

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